4-Methyl-3-(trifluoromethyl)aniline
Overview
Description
4-Methyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, characterized by the presence of a methyl group at the fourth position and a trifluoromethyl group at the third position on the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)aniline typically involves the nitration of 2-methyl-5-nitrobenzotrifluoride, followed by reduction to the corresponding aniline derivative. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, while the reduction is commonly achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 4-Methyl-3-(trifluoromethyl)aniline is not fully understood. it is believed to act as a catalyst in various organic reactions, facilitating the formation of desired products by lowering the activation energy of the reactions. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its reactivity in certain chemical processes .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-4-methylaniline
- 5-Amino-2-methylbenzotrifluoride
- 4-Methyl-5-trifluoromethylaniline
Comparison: 4-Methyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Compared to its analogs, it offers enhanced reactivity and selectivity in certain chemical reactions .
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCDCYFEJQHTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372224 | |
Record name | 4-Methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65934-74-9 | |
Record name | 4-Methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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